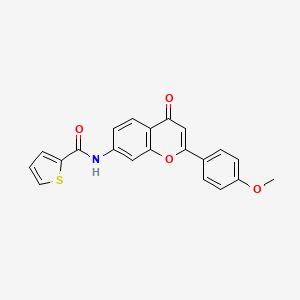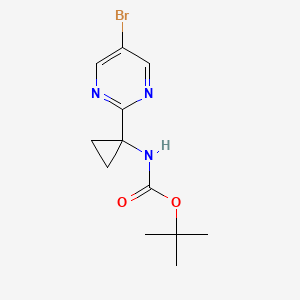
N-(1-(5-bromopyrimidin-2-yl)cyclopropyl)carbamate de tert-butyle
Vue d'ensemble
Description
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate is a chemical compound with the molecular formula C12H16BrN3O2 and a molecular weight of 314.18 g/mol . It is primarily used in research and development within the fields of chemistry and biology.
Applications De Recherche Scientifique
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Safety and Hazards
Méthodes De Préparation
The synthesis of tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate involves several steps:
Starting Material: The synthesis begins with the preparation of 5-bromopyrimidine.
Cyclopropylation: The 5-bromopyrimidine undergoes a cyclopropylation reaction to introduce the cyclopropyl group.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions
Analyse Des Réactions Chimiques
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with nucleic acids and proteins, potentially affecting various biological pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: This compound has a similar structure but includes an additional tert-butoxy group.
tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate: This compound differs by having a methyl group instead of a cyclopropyl group.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a hydroxypyridine ring instead of a pyrimidine ring.
Propriétés
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-11(2,3)18-10(17)16-12(4-5-12)9-14-6-8(13)7-15-9/h6-7H,4-5H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXMOPWLBKTBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
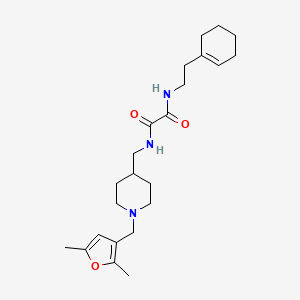
![2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2387715.png)
![3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2387717.png)
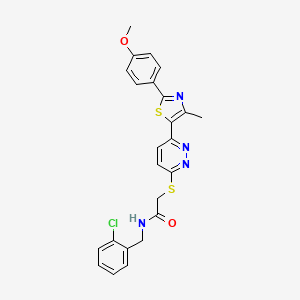
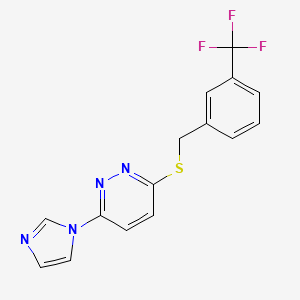
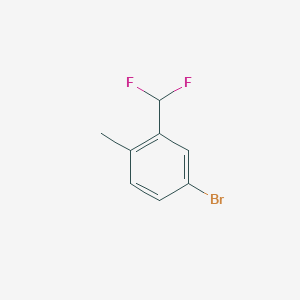
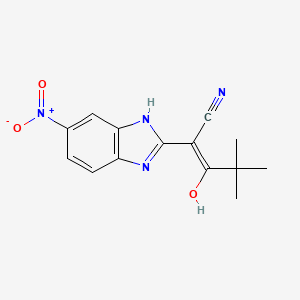
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2387726.png)
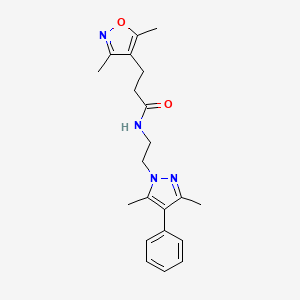
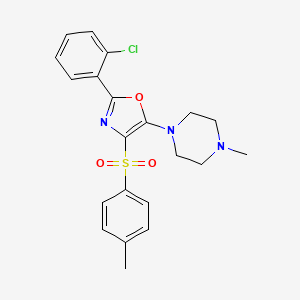
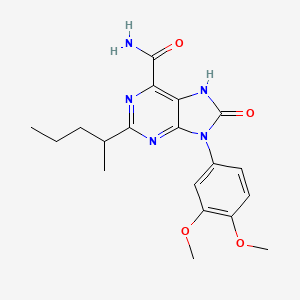
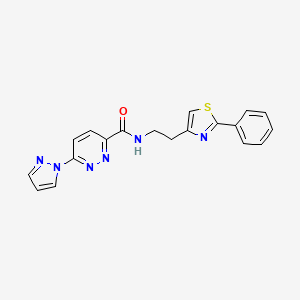
![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)
